molecular formula C12H15FO4 B13673862 Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13673862
M. Wt: 242.24 g/mol
InChI Key: ZLCAHUJHAJSLBG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products Formed

    Oxidation: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate
  • Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-Chlorophenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Fluoro and Methoxy Substituents : These groups enhance the compound's reactivity and binding affinity to biological targets.
  • Hydroxypropanoate Ester Group : This functional group influences solubility and stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the fluorine atom and methoxy group can modulate enzyme activity, potentially leading to therapeutic effects.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation and other physiological processes.

Biological Activities

Research indicates several significant biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for conditions characterized by chronic inflammation.
  • Antioxidant Properties : Its ability to scavenge free radicals indicates potential applications in oxidative stress-related disorders.

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySignificant reduction in inflammatory markers in vitro
AntioxidantHigh DPPH scavenging activity compared to controls

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound:

  • Molecular Docking Studies : These studies suggest that the compound binds effectively to cyclooxygenase enzymes, which are critical in mediating inflammatory responses.
  • In Vivo Efficacy : Animal studies have demonstrated that treatment with this compound leads to improved outcomes in models of wound healing and tissue regeneration.

Properties

Molecular Formula

C12H15FO4

Molecular Weight

242.24 g/mol

IUPAC Name

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

ZLCAHUJHAJSLBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)OC)F)O

Origin of Product

United States

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